An In-depth Technical Guide to the Physical Properties of (2S)-2-Aminohexan-1-ol
An In-depth Technical Guide to the Physical Properties of (2S)-2-Aminohexan-1-ol
Introduction
(2S)-2-Aminohexan-1-ol, also known as L-Norleucinol, is a chiral amino alcohol that serves as a valuable building block in synthetic organic chemistry and is of significant interest to researchers and professionals in drug development. Its bifunctional nature, possessing both a primary amine and a primary alcohol, coupled with a defined stereocenter, makes it a versatile precursor for the synthesis of complex chiral molecules, including pharmaceutical intermediates and catalysts. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in a laboratory setting. This guide provides a comprehensive overview of the key physical characteristics of (2S)-2-Aminohexan-1-ol, detailed experimental protocols for their determination, and an exploration of the underlying molecular principles that govern these properties.
Molecular Structure and Identifiers
The identity of a chemical compound is fundamentally established by its structure and internationally recognized identifiers.
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IUPAC Name: (2S)-2-aminohexan-1-ol
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Synonyms: L-Norleucinol, (S)-(+)-2-Amino-1-hexanol
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Molecular Formula: C₆H₁₅NO[1]
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Molecular Weight: 117.19 g/mol [1]
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InChI: 1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3/t6-/m0/s1[1]
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InChIKey: DPEOTCPCYHSVTC-LURJTMIESA-N[1]
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SMILES: CCCCCO[1]
The structure features a six-carbon chain with an amine group at the C-2 position and a hydroxyl group at the C-1 position. The "(2S)" designation specifies the stereochemistry at the chiral center (C-2), which is crucial for its specific interactions in chiral environments, a key aspect of modern drug design.
Key Physical Properties
The physical properties of (2S)-2-Aminohexan-1-ol are a direct consequence of its molecular structure, particularly the interplay between its polar functional groups and the nonpolar alkyl chain.
| Property | Value | Source(s) |
| Appearance | Light yellow solid | |
| Melting Point | 35-40 °C (lit.) | [1] |
| 38 °C | [2] | |
| Boiling Point | 216-218 °C (lit.) | [1] |
| 217 °C | [2] | |
| Optical Rotation | [α]²⁰/D +14° (c = 1 in chloroform) | [1] |
| Flash Point | 99.44 °C (211.0 °F) | [1] |
| Solubility | Soluble in water |
Melting and Boiling Points: A Tale of Intermolecular Forces
The relatively high melting and boiling points of (2S)-2-Aminohexan-1-ol for its molecular weight are attributed to strong intermolecular hydrogen bonding. Both the primary amine (-NH₂) and the primary alcohol (-OH) groups can act as hydrogen bond donors and acceptors. This extensive network of hydrogen bonds requires significant thermal energy to overcome, leading to a higher melting point for the solid state and a higher boiling point for the liquid state compared to non-polar compounds of similar mass.
Optical Rotation: The Signature of Chirality
As a chiral molecule, (2S)-2-Aminohexan-1-ol is optically active, meaning it rotates the plane of plane-polarized light. The specific rotation, denoted as [α], is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). The positive sign (+) in its synonym, (S)-(+)-2-Amino-1-hexanol, indicates that it is dextrorotatory, rotating the plane of polarized light to the right (clockwise). It is critical to understand that there is no direct correlation between the (S) configuration and the direction of optical rotation (+); this must be determined experimentally.[3]
Solubility Profile: A Balance of Polarity
The solubility of (2S)-2-Aminohexan-1-ol is governed by the "like dissolves like" principle. The molecule possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) regions.
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Hydrophilic Character: The polar amino (-NH₂) and hydroxyl (-OH) groups can form hydrogen bonds with water molecules, promoting solubility in polar solvents like water.
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Hydrophobic Character: The four-carbon butyl chain is nonpolar and contributes to its solubility in organic solvents.
The presence of these two opposing characteristics results in miscibility with water and solubility in various organic solvents. This amphiphilic nature is a key feature for its utility in different reaction media.
Experimental Protocols for Physical Property Determination
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of (2S)-2-Aminohexan-1-ol. These protocols are designed to be self-validating systems, ensuring accuracy and reproducibility.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer.
Procedure:
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Sample Preparation: Ensure the (2S)-2-Aminohexan-1-ol sample is dry and finely powdered. Tap the open end of a capillary tube into the sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[1]
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Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
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Heating: If the approximate melting point is known (around 35-40 °C), set the initial temperature to about 20-25 °C. Heat rapidly to about 5-10 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[4]
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Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted into a clear liquid (the end of the melting range). For a pure sample, this range should be narrow (0.5-1.5 °C).
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Micro Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The micro boiling point determination is suitable for small sample volumes.
Apparatus: Thiele tube or a small beaker with heating oil (mineral oil or silicone oil), thermometer, small test tube (e.g., 75x10 mm), capillary tube (sealed at one end), Bunsen burner or heating mantle.
Procedure:
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Setup: Add a small amount (0.5-1 mL) of (2S)-2-Aminohexan-1-ol to the small test tube. Place a capillary tube, with its sealed end up, into the test tube.
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Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
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Heating: Immerse the assembly in a Thiele tube or oil bath, making sure the oil level is above the sample level. Heat the oil bath gently.[2][5]
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Observation: As the liquid heats, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
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Recording: Stop heating and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.
Caption: Workflow for Micro Boiling Point Determination.
Optical Rotation Measurement
Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a sample of a chiral compound. The specific rotation is calculated from this observed rotation.
Apparatus: Polarimeter, polarimeter cell (1 dm), volumetric flask (e.g., 10 mL), analytical balance.
Procedure:
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Solution Preparation: Accurately weigh approximately 0.1 g of (2S)-2-Aminohexan-1-ol. Dissolve it in a suitable solvent (e.g., chloroform, as specified in the literature) in a 10 mL volumetric flask and dilute to the mark. Calculate the exact concentration (c) in g/mL.[1][6]
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Polarimeter Calibration: Calibrate the polarimeter with a blank solvent-filled cell to set the zero point.[7]
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Sample Measurement: Rinse and fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter.
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Data Acquisition: Measure the observed rotation (α). Take several readings and average them. Note the temperature (T) and the wavelength (λ) of the light source (typically the sodium D-line, 589 nm).
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Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α]ᵀλ = α / (l × c) where:
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α = observed rotation in degrees
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l = path length of the cell in decimeters (dm)
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c = concentration of the solution in g/mL
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Caption: Workflow for Optical Rotation Measurement.
Qualitative Solubility Determination
Principle: To assess the solubility of (2S)-2-Aminohexan-1-ol in various solvents, providing a qualitative understanding of its polarity.
Apparatus: Small test tubes, spatula, vortex mixer (optional).
Procedure:
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Water Solubility: To a test tube containing approximately 1 mL of deionized water, add a small amount (around 10-20 mg) of (2S)-2-Aminohexan-1-ol. Stopper and shake vigorously (or vortex) for 30-60 seconds. Observe if the solid dissolves completely.[8][9]
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Organic Solvent Solubility: Repeat the procedure with a range of organic solvents of varying polarities, such as:
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Methanol (polar, protic)
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Ethanol (polar, protic)
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Dichloromethane (nonpolar)
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Toluene (nonpolar, aromatic)
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Hexane (nonpolar, aliphatic)
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Acid/Base Solubility: Test the solubility in 5% aqueous HCl and 5% aqueous NaOH. As an amino alcohol, it is expected to be soluble in acidic solutions due to the protonation of the amine group to form a water-soluble ammonium salt.
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Recording Observations: Record the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.
Spectroscopic Characterization (Expected)
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex due to the chiral center. Expected signals would include a multiplet for the proton at C-2, signals for the two diastereotopic protons on C-1, and overlapping multiplets for the protons of the butyl chain. The -OH and -NH₂ protons would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Six distinct signals corresponding to the six carbon atoms in the molecule are expected. The chemical shifts would be characteristic of a primary alcohol (C-1, ~60-70 ppm), a carbon bearing an amine group (C-2, ~50-60 ppm), and aliphatic carbons (C-3 to C-6, ~10-40 ppm).
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IR (Infrared) Spectroscopy: The IR spectrum would show characteristic broad absorption bands for O-H and N-H stretching in the region of 3200-3500 cm⁻¹. C-H stretching vibrations would appear just below 3000 cm⁻¹. A strong C-O stretching band would be expected around 1050-1150 cm⁻¹.
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Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) at m/z = 117 would be expected. Common fragmentation patterns would include the loss of a hydroxymethyl radical (•CH₂OH) or an amino group (•NH₂).
Safety and Handling
(2S)-2-Aminohexan-1-ol is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. It may cause skin and serious eye irritation, as well as respiratory irritation.[1]
Conclusion
The physical properties of (2S)-2-Aminohexan-1-ol are well-defined and directly reflect its molecular structure. Its chirality, evidenced by its optical activity, and its amphiphilic nature, which governs its solubility, are key characteristics that make it a valuable tool in asymmetric synthesis and pharmaceutical research. The experimental protocols outlined in this guide provide a robust framework for the verification of its physical properties, ensuring quality control and consistency in its application. A thorough understanding of these properties is fundamental for any researcher or scientist utilizing this important chiral building block.
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